molecular formula C26H27N3O3S B11447653 2-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide

2-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide

Cat. No.: B11447653
M. Wt: 461.6 g/mol
InChI Key: HEYVDIZMFNAWBG-UHFFFAOYSA-N
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Description

2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound’s structure includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4,6-dimethylpyrimidine with 2,4,6-trimethylbenzaldehyde under acidic conditions to form an intermediate. This intermediate is then cyclized with thiophene-2-carboxylic acid in the presence of a dehydrating agent to yield the thieno[3,2-d]pyrimidine core. The final step involves the acylation of the core with N-(2-phenylethyl)acetamide under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Triazolo[4,3-a]pyrimidines: Known for their pharmacological properties, these compounds are structurally related and have similar applications.

Uniqueness

2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of the thieno[3,2-d]pyrimidine core. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

2-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H27N3O3S/c1-17-13-18(2)21(19(3)14-17)15-28-22-10-12-33-24(22)25(31)29(26(28)32)16-23(30)27-11-9-20-7-5-4-6-8-20/h4-8,10,12-14H,9,11,15-16H2,1-3H3,(H,27,30)

InChI Key

HEYVDIZMFNAWBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC=C3)C

Origin of Product

United States

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